3-Iodo-6-methoxyimidazo[1,2-b]pyridazine
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Overview
Description
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C₇H₆IN₃O. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methoxyimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be facilitated under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level . The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Imidazo[1,2-c]pyridines: These are another class of related compounds with variations in their ring structure and substituents.
Uniqueness
3-Iodo-6-methoxyimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6IN3O |
---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
3-iodo-6-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6IN3O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,1H3 |
InChI Key |
LWSGCASZKRPFPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NC=C2I)C=C1 |
Origin of Product |
United States |
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